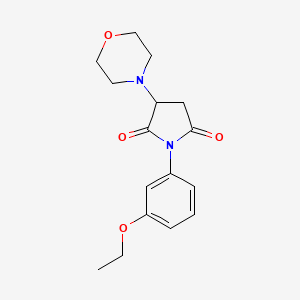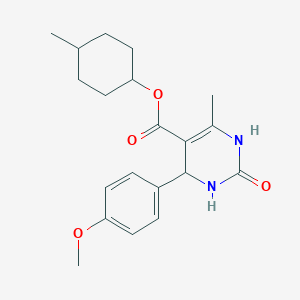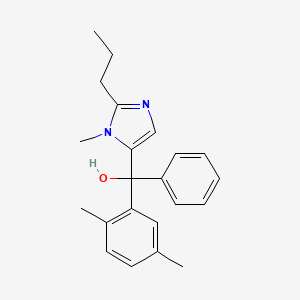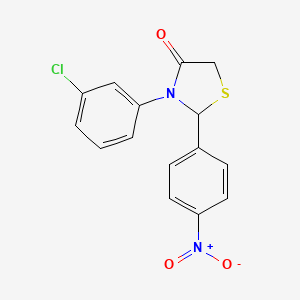
(4,5-dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine, commonly known as DON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. The compound is a derivative of phenethylamine and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of DON is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
DON has been found to possess a range of biochemical and physiological effects, including the inhibition of inflammation and pain, the promotion of cell death in cancer cells, and the modulation of neurotransmitter systems in the brain. These effects make it a promising candidate for further investigation in the field of pharmacology and medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DON in lab experiments is its ability to selectively target specific receptors and signaling pathways in the body. This makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one of the limitations of using DON is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on DON. One area of interest is the development of new drugs based on the structure of DON for the treatment of various diseases, including cancer, inflammation, and pain. Another area of interest is the investigation of the potential use of DON in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of DON and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of DON involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-methoxy-3-biphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of DON as the final product.
Aplicaciones Científicas De Investigación
DON has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-20-10-9-16(15-7-5-4-6-8-15)11-18(20)23-14-17-12-21(28-2)22(29-3)13-19(17)24(25)26/h4-13,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNWNNOSGQZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)


![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)](/img/structure/B5113243.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)


